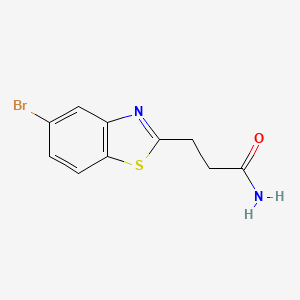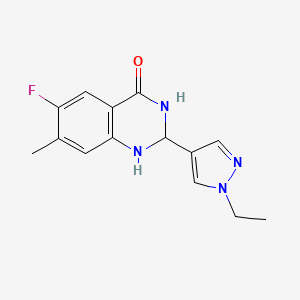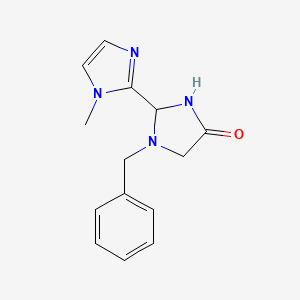![molecular formula C15H24N4O B7591575 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591575.png)
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one, also known as BPPD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPPD is a spirocyclic compound that contains a pyrazole ring and a diazaspirodecane ring system. It has been synthesized using various methods and has been studied for its mechanism of action and potential biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one is not fully understood, but it is thought to act on the GABAergic system in the brain. 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been shown to increase the activity of GABA receptors, which are known to have an inhibitory effect on the nervous system. This may explain its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one in lab experiments is its potential as a therapeutic agent for anxiety and depression disorders. Its anxiolytic and antidepressant-like effects make it a promising candidate for further research in this area. However, one limitation of using 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are a number of potential future directions for research on 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one. One area of interest is its potential as a therapeutic agent for anxiety and depression disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the extent of its neuroprotective effects and its potential as a therapeutic agent in these diseases.
Synthesis Methods
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been synthesized using different methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 1,3-diaminopropane, 1-bromo-3-butane, and 1H-pyrazole-5-carboxaldehyde in the presence of a catalyst. The multi-step synthesis method involves the reaction of 1,3-diaminopropane with 1-bromo-3-butane to form a diammonium salt, which is then reacted with 1H-pyrazole-5-carboxaldehyde to form 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one.
Scientific Research Applications
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression disorders. 3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one has also been studied for its potential neuroprotective effects, with some studies suggesting that it may have a protective effect against oxidative stress and neuroinflammation.
properties
IUPAC Name |
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-2-3-11-19-13(12-7-10-16-18-12)17-15(14(19)20)8-5-4-6-9-15/h7,10,13,17H,2-6,8-9,11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSUXRYOXBWDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(NC2(C1=O)CCCCC2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-2-(1H-pyrazol-5-yl)-1,3-diazaspiro[4.5]decan-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)
![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)



![5-[1-(3-methylphenyl)ethylsulfanyl]-1H-1,2,4-triazole](/img/structure/B7591545.png)
![2-[(3-Pyridin-2-yloxyanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7591553.png)
![2-[[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7591565.png)
![2-[(2-Methyl-3-nitrophenyl)methylsulfanyl]propan-1-ol](/img/structure/B7591571.png)

